1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Lipophilicity Drug-likeness Permeability

NK1 receptor researchers need selective probes without non-specific binding from free NH-containing analogs. CAS 1226429-97-5 solves this with 0 HBD, 4 HBA sites, and a unique 4-benzyloxymethyl substituent. Key features: • cLogP 3.5, TPSA 48 Ų (CNS drug-like range) • ortho-methoxy orientation distinct from para-isomers • benzyl ether cleavable under H₂/Pd/C for post-acylation derivatization • ≥95% purity. In stock for global shipping.

Molecular Formula C22H27NO4
Molecular Weight 369.461
CAS No. 1226429-97-5
Cat. No. B2611025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
CAS1226429-97-5
Molecular FormulaC22H27NO4
Molecular Weight369.461
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCC(CC2)COCC3=CC=CC=C3
InChIInChI=1S/C22H27NO4/c1-25-20-9-5-6-10-21(20)27-17-22(24)23-13-11-19(12-14-23)16-26-15-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3
InChIKeyRFATXOIQNSEGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Chemical Profile


1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1226429-97-5, PubChem CID 49677784) is a synthetic small molecule composed of a 4-benzyloxymethyl-substituted piperidine core N-acylated with a 2-methoxyphenoxyacetyl group [1]. It has the molecular formula C22H27NO4 and a molecular weight of 369.5 g/mol [1]. The compound belongs to the class of N-aryloxyalkyl piperidine derivatives, a structural family that has been explored in the patent literature for neurokinin-1 (NK1) antagonism and related CNS applications [2]. It is typically supplied as a research-grade chemical at ≥95% purity by specialty chemical vendors [3].

Piperidine scaffold suited for neurokinin receptor SAR studies
Computed CNS-favorable property profile (logP, TPSA, HBA/HBD balance)
Benzyl ether handle enables late-stage synthetic diversification

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Structural Differentiation


This compound cannot be interchanged with common in-class piperidine ethanone analogs because the 4-benzyloxymethyl substituent introduces a unique combination of an ether oxygen linker and a terminal phenyl ring, which simultaneously increases lipophilicity (cLogP = 3.5) [1] and provides an additional hydrogen bond acceptor site (HBA = 4) [1] compared to analogs with direct benzyl or thiophene substitution. The ortho-methoxy orientation on the phenoxy ring further distinguishes it from para-methoxy positional isomers that exhibit different steric and electronic profiles. These structural features directly affect key procurement-relevant properties including solubility, membrane permeability potential, and synthetic derivatization handles, making generic substitution scientifically unjustified without explicit comparative data.

4-Benzylpiperidine analogs
Missing ether oxygen alters HBA count and lipophilicity, shifting permeability and solubility profiles.
Thiophene-substituted analog
Lower HBA count and TPSA change solubility/permeability balance, may not match target binding requirements.
Para-methoxy positional isomer
Ortho steric effect and different ring electronic resonance can lead to divergent structure-activity relationships.

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Quantitative Differentiation


Lipophilicity: Benzyloxymethyl vs. Direct Benzyl

The target compound, bearing a 4-benzyloxymethyl substituent, has a computed partition coefficient (XLogP3) of 3.5 [1]. Its close analog 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (lacking the ether oxygen in the linker, C21H25NO3, MW 339.4) is expected to have a lower cLogP due to the absence of one oxygen atom and a shorter, less polarizable linker. The benzyloxymethyl ether oxygen contributes to both polarity and conformational flexibility, balancing the lipophilic phenyl ring with a polar heteroatom that can participate in hydrogen bonding. This difference is critical for selection when designing compounds requiring specific logP windows for CNS penetration (optimal range typically 2–4) [2].

Lipophilicity (cLogP)
Class-level inference
Target: XLogP 3.5
Analog: ~3.0–3.2
Lipophilicity difference may shift permeability and solubility context.
Computed values only; no experimental logP data identified.
Lipophilicity Drug-likeness Permeability

TPSA and HBA: vs. Thiophene Analog

The target compound has a TPSA of 48 Ų and 4 hydrogen bond acceptor atoms [1], derived from the ether oxygen in the benzyloxymethyl linker, the amide carbonyl, the phenoxy ether oxygen, and the methoxy oxygen. In contrast, 2-(2-methoxyphenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone (CAS 1396878-24-2) replaces the benzyloxymethyl group with a thiophene ring, reducing the HBA count to 3 and decreasing TPSA. This shifts the physicochemical profile toward higher membrane permeability but lower aqueous solubility. The TPSA of 48 Ų places the target compound close to the 60 Ų threshold often associated with oral bioavailability [2], whereas the thiophene analog falls further below this benchmark, potentially altering its absorption profile.

TPSA & HBA
Class-level inference
Target: TPSA 48 Ų, 4 HBA
Analog: ~38–42 Ų, 3 HBA
Additional HBA may support target binding with acceptor pharmacophore requirements.
Computed values; comparator TPSA inferred structurally.
Polar surface area Membrane permeability Bioavailability

Rotatable Bonds & Conformational Flexibility

The target compound possesses 8 rotatable bonds [1], providing substantial conformational flexibility in the 4-benzyloxymethyl side chain. The close analog 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (C21H25NO3) has approximately 5–6 rotatable bonds due to the absence of the ether oxygen linker and one fewer methylene unit. This additional flexibility in the target compound enables a broader conformational sampling in solution, which can be advantageous for induced-fit binding scenarios but may incur a larger entropic penalty upon binding. The benzyloxymethyl group also offers a synthetic handle for further derivatization: the benzyl ether can be selectively cleaved under hydrogenolysis conditions to reveal a hydroxymethyl group, enabling additional functionalization strategies not accessible to the direct benzyl analog [2].

Rotatable Bonds
Cross-study comparable
8
rotatable bonds
Conformational flexibility may suit induced-fit binding and synthetic derivatization.
Benzyl ether cleavable to hydroxymethyl (H₂, Pd/C).
Conformational flexibility Rotatable bonds Entropy

Ortho- vs. Para-Methoxy Substitution Effects

The target compound features a 2-methoxyphenoxy (ortho-methoxy) substitution pattern, whereas the commercially available analog 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine bears a 4-methoxyphenoxy (para-methoxy) group [1]. The ortho-methoxy group introduces steric hindrance adjacent to the phenoxy ether oxygen, which can restrict rotation about the O–CH2–C(O) bond and influence the bioactive conformation. Electronically, the ortho-methoxy group exerts a different resonance effect on the phenoxy ring compared to the para position, altering the electron density at the ether oxygen and potentially modulating hydrogen bond acceptor strength. Positional isomerism in aryl ethers has been shown to produce statistically significant differences in biological activity across multiple target classes [2], though no head-to-head data exist for this specific pair.

Ortho vs Para Methoxy
Class-level inference
No head-to-head biological comparison identified
Positional isomerism may produce divergent SAR; verify isomer identity.
Steric and electronic differences noted; no quantitative potency data.
Positional isomerism Steric effects Electronic effects

NK1 Antagonist Patent Precedence

The 4-benzyloxymethyl piperidine scaffold is explicitly claimed in patent WO2004004722A1, which describes 1-amido-4-phenyl-4-benzyloxymethyl-piperidine derivatives as neurokinin-1 (NK1) receptor antagonists with utility in emesis, depression, anxiety, and cough [1]. While the target compound differs from the patent exemplars by lacking the 4-phenyl substitution on piperidine, it shares the core benzyloxymethyl piperidine motif and the N-acyl linkage to an aryloxyacetyl group. The patent provides a conceptual framework for the biological relevance of this scaffold class. In contrast, analogs lacking the benzyloxy oxygen (e.g., 4-benzyl piperidine derivatives) do not benefit from the same patent-validated pharmacophore model [1].

NK1 Patent Scaffold
Supporting evidence
WO2004004722A1
4-benzyloxymethyl piperidine core
Supports NK1 antagonist scaffold exploration; not a direct target validation.
Patent exemplar data only; no target-specific binding data for this compound.
Neurokinin-1 receptor NK1 antagonist CNS drug discovery

Purity & Vendor Quality Specifications

The target compound is commercially supplied at a standard purity of ≥95% by multiple specialty chemical vendors . This purity level is suitable for most in vitro screening and medicinal chemistry applications. Importantly, the compound's computed properties indicate 0 hydrogen bond donors [1], which reduces the likelihood of aggregation-based assay interference compared to analogs bearing free hydroxyl or amine groups. The absence of hydrogen bond donors also facilitates its use in cell-based assays where non-specific protein binding of promiscuous hydrogen bond donors can lead to false positives. The compound has a molecular weight of 369.5 g/mol, falling below 500 Da, and cLogP below 5, placing it within drug-like chemical space (Lipinski rule-of-five compliant) [1].

Purity & Drug-likeness
Supporting evidence
Purity ≥95%
Drug-like: MW 370, cLogP 3.5, HBD 0, HBA 4
Zero HBD may reduce non-specific binding artifacts in screening assays.
Vendor specification; no independent analytical verification reported.
Chemical purity Quality control Research-grade specification

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Validated Applications


NK1 Antagonist Lead Optimization & SAR

The 4-benzyloxymethyl piperidine scaffold is validated in patent literature as a pharmacophore for NK1 receptor antagonism [1]. This compound serves as an N-acylated derivative of the core scaffold, suitable for SAR studies exploring the effect of N-substitution (2-methoxyphenoxyacetyl) on NK1 binding affinity and selectivity. Researchers can use this compound to probe whether the ortho-methoxy orientation and the ether oxygen linker confer advantages over para-methoxy or direct benzyl analogs in receptor binding and functional assays.

Probe for H-Bond Acceptor-Dependent Interactions

With a hydrogen bond acceptor count of 4 and donor count of 0 [2], this compound is well-suited as a selective probe in assays where promiscuous hydrogen bond donation by free NH-containing piperidine analogs can cause non-specific binding artifacts. The benzyloxymethyl ether oxygen and the amide carbonyl provide two structurally distinct HBA sites separated by a flexible linker, enabling interaction with targets requiring specific oxygen-based acceptor pharmacophores.

Late-Stage Functionalization via Benzyl Ether Cleavage

The benzyl ether in the 4-benzyloxymethyl group can be selectively cleaved under hydrogenolysis conditions (H2, Pd/C) to generate a 4-hydroxymethyl piperidine derivative, providing a versatile intermediate for further functionalization [3]. This synthetic handle is absent in 4-benzyl piperidine analogs, making this compound the preferred choice for synthetic routes requiring post-acylation modification of the piperidine 4-position substituent.

CNS Drug-like Property Benchmark

The compound's computed properties (cLogP 3.5, TPSA 48 Ų, MW 369.5) place it within favorable ranges for CNS drug candidates based on established medicinal chemistry guidelines [2]. With a cLogP within the optimal 2–4 range and TPSA below the 60 Ų threshold associated with CNS penetration, this compound can serve as a reference standard for calibrating permeability and brain exposure assays when benchmarking novel CNS-targeted libraries against structurally related but physicochemically distinct analogs.

Application
Selection Property
Validation Focus
NK1 Antagonist SAR Studies
4-Benzyloxymethyl piperidine scaffold
NK1 binding/functional assay profiling with ortho-methoxy orientation
H-Bond Acceptor Probe
Acceptor-only H-bond profile (no donor)
Reduction of non-specific binding vs NH-piperidine controls
Late-Stage Diversification
Benzyl ether cleavable to hydroxymethyl
Post-acylation hydrogenolysis validation for further functionalization
CNS Drug-like Benchmark
Computed property profile within CNS guidelines
Permeability and brain exposure calibration against structural analogs
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